Home > Products > Screening Compounds P131055 > Galanin (1-15) (porcine, rat)
Galanin (1-15) (porcine, rat) - 112747-70-3

Galanin (1-15) (porcine, rat)

Catalog Number: EVT-418934
CAS Number: 112747-70-3
Molecular Formula: C72H105N19O20
Molecular Weight: 1556.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Galanin (1-15) is classified as a neuropeptide and is derived from porcine and rat sources. The full-length galanin peptide is known to be 29-30 amino acids long, with galanin (1-15) representing its N-terminal fragment. This peptide is synthesized in the nervous system and interacts with specific receptors, influencing various biological functions .

Synthesis Analysis

Methods of Synthesis

The synthesis of galanin (1-15) typically employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique involves several key steps:

  1. Anchoring: The first protected amino acid is attached to a solid resin.
  2. Sequential Addition: Protected amino acids are added one at a time to extend the peptide chain.
  3. Deprotection: After each addition, protective groups are removed to allow for the next amino acid to bond.
  4. Cleavage: Once the full sequence is synthesized, the peptide is cleaved from the resin.
  5. Purification: The crude product undergoes purification, often via high-performance liquid chromatography (HPLC), to ensure high purity for research and therapeutic applications .

Technical Parameters

The synthesis process is typically conducted under anhydrous conditions to prevent hydrolysis of peptide bonds. Automated peptide synthesizers are frequently utilized in industrial settings to enhance efficiency and yield .

Molecular Structure Analysis

The molecular structure of galanin (1-15) consists of a linear sequence of 15 amino acids. The specific sequence contributes to its biological activity and receptor interactions. The structural integrity of this peptide is crucial for its function as it modulates neurotransmitter systems.

Structural Data

  • Molecular Formula: C₇₉H₁₁₁N₁₇O₁₄S
  • Molecular Weight: Approximately 1710 Da
  • Amino Acid Sequence: The specific sequence of amino acids defines its interaction with receptors .
Chemical Reactions Analysis

Types of Reactions

Galanin (1-15) primarily engages in receptor interactions rather than conventional chemical reactions like oxidation or reduction. Its interactions include:

  • Binding Reactions: Galanin (1-15) binds to galanin receptors (GalR1 and GalR2), modulating their activity.
  • Signaling Pathways: These binding events trigger downstream signaling cascades that influence various physiological responses .

Conditions and Reagents

The binding of galanin (1-15) typically occurs under physiological conditions, such as neutral pH and body temperature. Various buffers and salts are used in experimental setups to maintain these conditions .

Mechanism of Action

Galanin (1-15) acts predominantly as an inhibitory neuromodulator, influencing neurotransmitter systems involved in mood regulation. Its mechanism involves:

  1. Receptor Interaction: Binding to GalR1 and GalR2 receptors, leading to hyperpolarization of neurons.
  2. Modulation of Neurotransmitters: It affects serotonin and norepinephrine systems, which are critical in mood regulation.
  3. Behavioral Effects: Research indicates that galanin (1-15) induces depression-like and anxiogenic effects in animal models, highlighting its role in mood disorders .
Applications

Galanin (1-15) has several scientific applications across various fields:

  1. Neuroscience Research: Investigated for its role in mood regulation and potential therapeutic applications for depression and anxiety disorders.
  2. Pharmacology: Explored as a modulator for neurotransmitter systems, particularly in developing new antidepressant therapies.
  3. Therapeutic Development: Potential candidate for combination therapies targeting neuropsychiatric disorders due to its ability to enhance the effects of traditional antidepressants .
  4. Diagnostic Tools: Utilized in developing diagnostic agents aimed at understanding neuropsychiatric conditions better .
Molecular Characterization of Galanin (1-15)

Structural Analysis of Porcine and Rat Galanin (1-15)

Galanin (1-15) represents the biologically active N-terminal fragment of the full-length galanin peptide, comprising the first 15 amino acids with the conserved sequence Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala (GWTLNSAGYLLGPHA) in both porcine and rat variants. This fragment has a molecular weight of 1556.72 Da and a molecular formula of C₇₂H₁₀₅N₁₉O₂₀ [1] [9]. Biophysical studies indicate that the N-terminal region adopts an α-helical conformation when bound to galanin receptors, stabilized by hydrophobic interactions involving residues Trp², Tyr⁹, and Leu¹⁰/¹¹ [4]. This structural motif is critical for receptor engagement.

The peptide contains no internal disulfide bridges, rendering it more flexible than constrained peptides. Crystallographic and cryo-EM analyses reveal that Galanin (1-15) binds parallel to the membrane plane within the extracellular vestibule of galanin receptors, primarily contacting transmembrane helices 1, 2, 3, 5, 6, and 7, as well as extracellular loops 2 and 3 [4]. Key interactions include:

  • Trp²: Hydrogen bonding with Ser²⁸¹ (7.31) and hydrophobic packing against Phe²⁸² (7.32) in GALR1
  • Gly¹: Positioned near TM1, influencing GALR1 specificity
  • His¹⁴: Potential involvement in zinc modulation [4] [6].

Table 1: Atomic-Level Interactions of Galanin (1-15) with Galanin Receptors

Residue PositionReceptor Contact PointsInteraction Type
Gly¹TM1 residues (GALR1)Hydrophobic
Trp²Phe²⁸² (GALR1), Phe²⁷¹ (GALR2)π-Stacking, H-bond
Tyr⁹TM5/ECL2 residuesHydrophobic
Leu¹⁰/Leu¹¹TM6/TM7 hydrophobic pocketsVan der Waals
Pro¹³Induces β-bendConformational constraint

Synthesis and Stability of Galanin (1-15) Fragments

Synthetic Galanin (1-15) is produced via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry, followed by reverse-phase HPLC purification to achieve ≥95% purity [1] [9]. The peptide exhibits limited intrinsic stability, with an in vitro half-life of <60 minutes in cerebrospinal fluid and ~4 minutes in plasma due to rapid proteolysis by aminopeptidases and endopeptidases [2] [5].

Stabilization strategies include:

  • Pyroglutamate substitution: Replacement of Gly¹ with pyroglutamate (pGlu) to block aminopeptidase cleavage [2].
  • Methyllanthionine cyclization: Enzymatic introduction of lanthionine bridges (e.g., between residues 13–16) to restrict conformational flexibility and enhance proteolytic resistance, as demonstrated in analogs like M89b [2].
  • Amino acid substitutions: Alanine scans at positions 3, 6, and 12 (e.g., T3N, S6A, G12A) reduce enzymatic recognition while maintaining receptor affinity [2].

These modifications extend half-life significantly. For example, lanthionine-stabilized analogs show >8-hour stability in serum compared to unmodified fragments [2]. Storage recommendations for the native peptide require lyophilization and desiccation at -20°C to prevent degradation [9].

Comparative Sequence Homology Across Species

The N-terminal 1-15 sequence of galanin is highly conserved across mammals, underscoring its functional significance in receptor activation:

Table 2: Sequence Conservation of Galanin (1-15) Across Species

SpeciesAmino Acid SequenceDivergent Positions
PorcineGWTLNSAGYLLGPHANone (reference)
RatGWTLNSAGYLLGPHAIdentical to porcine
HumanGWTLNSAGYLLGPHAIdentical
MouseGWTLNSAGYLLGPHGAla¹⁵ → Gly¹⁵
BovineGWTINSAGYLLGPHAAsn⁵ → Ile⁵

Human, porcine, and rat Galanin (1-15) share 100% sequence identity, while mouse exhibits a conservative Ala¹⁵→Gly substitution, and bovine shows an Asn⁵→Ile variation [3] [7]. This conservation contrasts sharply with the divergent C-terminal regions of full-length galanin (e.g., human galanin is 30 residues versus 29 in rodents). Functional assays confirm that rodent and porcine Galanin (1-15) exhibit equivalent receptor binding profiles in rat and human systems, validating cross-species pharmacological studies [3] [6].

Proteolytic Degradation Pathways and Metabolic Stability

Galanin (1-15) undergoes rapid enzymatic degradation via multiple pathways:

  • Aminopeptidases: Cleave N-terminal Gly¹-Trp² bond (major pathway) [2].
  • Dipeptidyl peptidase IV (DPP-IV): Targets Gly¹-Trp² and Gly⁷-Tyr⁸ bonds [5].
  • Endopeptidases: Hydrolyze Asn⁵-Ser⁶, Leu¹¹-Gly¹², and Gly¹²-Pro¹³ linkages [5] [10].
  • Metalloproteases: Zinc-dependent cleavage at His¹⁴-Ala¹⁵, modulated by zinc’s allosteric inhibition of GALR1 [4].

Metabolic stability studies using CHAPS-solubilized rat brain extracts show that truncation beyond position 3 (e.g., Galanin (3-29)) abolishes binding, confirming the necessity of the intact N-terminus for receptor engagement [5]. Degradation kinetics reveal a biphasic profile: rapid initial cleavage (t₁/₂ = 4–8 minutes) followed by slower breakdown of larger fragments [2] [5].

Table 3: Proteolytic Degradation Sites in Galanin (1-15)

Enzyme ClassCleavage SitesImpact on Activity
AminopeptidasesGly¹²-Trp², Gly⁷-Tyr⁸Complete inactivation
Dipeptidyl peptidase IVGly¹-Trp², Gly¹²-Pro¹³Loss of receptor binding
MetalloproteasesHis¹⁴-Ala¹⁵Reduced receptor affinity
Serine endopeptidasesAsn⁵-Ser⁶, Leu¹¹-Gly¹²Fragment dissociation

Strategies to mitigate degradation focus on:

  • N-terminal pyroglutamation: Blocks aminopeptidases [2].
  • Non-natural amino acids: Incorporation of D-amino acids at cleavage sites (e.g., D-Ser⁶) [2].
  • Cyclization constraints: Methyllanthionine bridges between Thr¹³-His¹⁴ enhance resistance 100-fold [2].These modifications retain receptor specificity while significantly extending functional half-life in vivo [2] [4].

Properties

CAS Number

112747-70-3

Product Name

Galanin (1-15) (porcine, rat)

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid

Molecular Formula

C72H105N19O20

Molecular Weight

1556.7 g/mol

InChI

InChI=1S/C72H105N19O20/c1-35(2)21-47(62(100)78-32-59(98)91-20-12-15-55(91)70(108)87-52(26-43-30-75-34-79-43)63(101)81-39(8)72(110)111)84-64(102)48(22-36(3)4)85-66(104)50(24-41-16-18-44(94)19-17-41)83-58(97)31-77-61(99)38(7)80-69(107)54(33-92)89-67(105)53(27-56(74)95)86-65(103)49(23-37(5)6)88-71(109)60(40(9)93)90-68(106)51(82-57(96)28-73)25-42-29-76-46-14-11-10-13-45(42)46/h10-11,13-14,16-19,29-30,34-40,47-55,60,76,92-94H,12,15,20-28,31-33,73H2,1-9H3,(H2,74,95)(H,75,79)(H,77,99)(H,78,100)(H,80,107)(H,81,101)(H,82,96)(H,83,97)(H,84,102)(H,85,104)(H,86,103)(H,87,108)(H,88,109)(H,89,105)(H,90,106)(H,110,111)/t38-,39-,40+,47-,48-,49-,50-,51-,52-,53-,54-,55-,60-/m0/s1

InChI Key

LOXLDVDBPRBBLT-GDRYISODSA-N

SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)CN

Synonyms

(S)-2-((Z)-((S)-2-((Z)-(((S)-1-((3Z,5S,6Z,8S,9Z,11S,12Z,15Z,17S,18Z,20S,21Z,23S,24Z,26S,27Z,29S,30Z,32S,33Z)-32-((1H-indol-3-yl)methyl)-35-amino-4,7,10,13,16,19,22,25,28,31,34-undecahydroxy-23-(2-hydroxy-2-iminoethyl)-11-(4-hydroxybenzyl)-29-((R)-1-h

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)CN

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)CN)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.